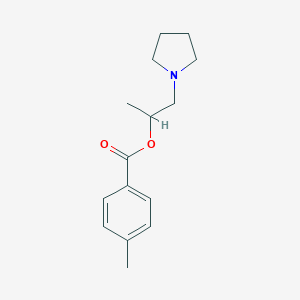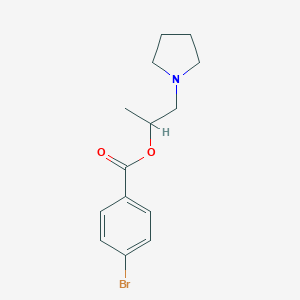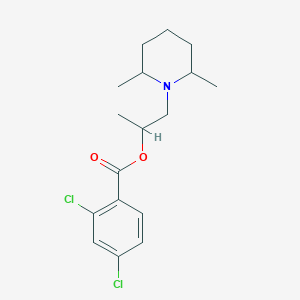
3-(Dimethylamino)propyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl 2-methylbenzoate is a chemical compound commonly known as DMAPB. It is a synthetic molecule that belongs to the class of benzoate derivatives. DMAPB has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
DMAPB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DMAPB is in the treatment of cancer. Studies have shown that DMAPB inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DMAPB has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
DMAPB has also been studied for its potential applications in the treatment of cardiovascular diseases. Studies have shown that DMAPB has vasodilatory effects, which can help reduce blood pressure and improve blood flow. DMAPB has also been shown to reduce inflammation, which is a major contributor to the development and progression of cardiovascular diseases.
Mécanisme D'action
The mechanism of action of DMAPB involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. DMAPB activates the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). The upregulation of these enzymes helps protect cells from oxidative stress and promotes cell survival.
Biochemical and Physiological Effects
DMAPB has been shown to have several biochemical and physiological effects. Studies have shown that DMAPB can induce apoptosis in cancer cells by activating the caspase pathway. DMAPB has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMAPB in lab experiments is its high purity and stability. DMAPB is a white crystalline solid that can be easily synthesized with a purity of over 95%. DMAPB is also stable under normal laboratory conditions, making it easy to handle and store.
One of the limitations of using DMAPB in lab experiments is its low solubility in water. DMAPB is highly lipophilic and has low solubility in water, which can make it difficult to use in aqueous solutions. However, this limitation can be overcome by using organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Orientations Futures
DMAPB has shown promising results in preclinical studies, and further research is needed to explore its potential applications in various fields. Some of the future directions for DMAPB research include:
1. Clinical trials to evaluate the safety and efficacy of DMAPB in cancer patients.
2. Studies to explore the potential applications of DMAPB in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases.
3. Development of novel formulations of DMAPB to improve its solubility and bioavailability.
4. Studies to explore the mechanisms underlying the vasodilatory effects of DMAPB and its potential applications in the treatment of hypertension.
5. Studies to explore the potential applications of DMAPB in the prevention and treatment of oxidative stress-related diseases such as diabetes and cardiovascular diseases.
Conclusion
In conclusion, DMAPB is a synthetic molecule with potential applications in various fields of scientific research. Its high purity and stability make it a valuable tool for lab experiments. DMAPB has shown promising results in preclinical studies, and further research is needed to explore its potential applications in the treatment of cancer, cardiovascular diseases, and other diseases. The activation of the Nrf2 pathway is the primary mechanism of action of DMAPB, which leads to the upregulation of antioxidant enzymes and the inhibition of inflammation.
Méthodes De Synthèse
The synthesis of DMAPB involves the reaction of 2-methylbenzoic acid with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces DMAPB as a white crystalline solid with a purity of over 95%.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 2-methylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-11-7-4-5-8-12(11)13(15)16-10-6-9-14(2)3/h4-5,7-8H,6,9-10H2,1-3H3 |
Clé InChI |
XFZOGMMRTZRNNX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OCCCN(C)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)OCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294900.png)

![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)


![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)





